2-Hydroxyethyl octanoate
Overview
Description
2-Hydroxyethyl octanoate, also known as octanoic acid, 2-hydroxyethyl ester, is an organic compound with the molecular formula C10H20O3. It is an ester formed from octanoic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl octanoate can be synthesized through the esterification reaction between octanoic acid and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl octanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and 2-hydroxyethanol.
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Octanoic acid and 2-hydroxyethanol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
2-Hydroxyethyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form lipid nanoparticles.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and 2-hydroxyethanol, which can then participate in metabolic pathways. The compound’s ability to form lipid nanoparticles makes it useful in drug delivery, where it can encapsulate and protect therapeutic agents, facilitating their transport across cell membranes.
Comparison with Similar Compounds
Ethyl octanoate: An ester formed from octanoic acid and ethanol.
Methyl octanoate: An ester formed from octanoic acid and methanol.
Butyl octanoate: An ester formed from octanoic acid and butanol.
Comparison: 2-Hydroxyethyl octanoate is unique due to the presence of a hydroxyl group in its structure, which imparts additional reactivity compared to other simple esters like ethyl octanoate or methyl octanoate. This hydroxyl group allows for further chemical modifications and interactions, making it more versatile in various applications.
Properties
IUPAC Name |
2-hydroxyethyl octanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFQQQLPYAQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42131-42-0 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42131-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80866080 | |
Record name | 2-Hydroxyethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-47-0, 42131-42-0 | |
Record name | NSC401980 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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